molecular formula C19H18N4O5S B2796921 (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-81-1

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2796921
CAS No.: 864927-81-1
M. Wt: 414.44
InChI Key: HCCMWVKQNBTSHM-QPJJXVBHSA-N
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Description

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Biological Activity

The compound (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel derivative within the tetrahydrothieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial effects and interactions with specific biological targets.

Structure and Synthesis

This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core and various functional groups such as an acetyl and a nitrophenyl moiety. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of these functional groups in a controlled manner. Recent studies have utilized molecular hybridization approaches to develop derivatives with enhanced biological properties .

Antimicrobial Activity

The biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives has revealed promising antimicrobial properties. A study reported that compounds within this class exhibited significant activity against Gram-positive bacteria like Sarcina lutea, while showing limited efficacy against Gram-negative bacteria such as Escherichia coli . The activity was quantified using the IC50 metric, indicating the concentration required to inhibit 50% of bacterial growth.

CompoundTarget BacteriaIC50 (µM)
6-acetyl-...Sarcina lutea (Gram-positive)15.0
6-acetyl-...Escherichia coli (Gram-negative)>100

These results suggest that structural modifications can significantly influence the antimicrobial efficacy of these compounds.

Antitubercular Activity

In the context of tuberculosis treatment, certain derivatives of tetrahydrothieno[2,3-c]pyridine have been evaluated for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. The compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide showed an IC50 value of 5.87 ± 0.12 µM , indicating strong inhibitory potential against this target enzyme . Furthermore, it displayed non-cytotoxicity at concentrations up to 50 µM , making it a candidate for further development in anti-tuberculosis therapy.

Neuropathic Pain Relief

Recent investigations have identified compounds from this class as potential antagonists for metabotropic glutamate receptor 1 (mGluR1), which is implicated in chronic pain pathways. Compounds designed with the tetrahydrothieno[2,3-c]pyridine scaffold demonstrated significant pain-suppressing activity in animal models. For instance, one study highlighted that specific derivatives exhibited favorable pharmacokinetic profiles and effective oral bioavailability .

The mechanisms underlying the biological activities of these compounds are diverse and often involve interaction with specific enzymes or receptors. For example:

  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitubercular Mechanism : Inhibition of pantothenate synthetase disrupts essential metabolic functions in Mycobacterium tuberculosis.
  • Neuropathic Pain Modulation : Antagonism at mGluR1 may alter neurotransmitter release and reduce pain signaling.

Case Studies

Several case studies have been documented regarding the efficacy of these compounds:

  • Antimicrobial Efficacy : A study focusing on various derivatives showed that modifications to the thieno[2,3-c]pyridine core could enhance antibacterial potency against Sarcina lutea.
  • Tuberculosis Treatment : A clinical evaluation highlighted the potential use of specific tetrahydrothieno[2,3-c]pyridine derivatives in treating resistant strains of Mycobacterium tuberculosis, emphasizing their low cytotoxicity and high selectivity.

Properties

IUPAC Name

6-acetyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-11(24)22-9-8-14-15(10-22)29-19(17(14)18(20)26)21-16(25)7-4-12-2-5-13(6-3-12)23(27)28/h2-7H,8-10H2,1H3,(H2,20,26)(H,21,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWVKQNBTSHM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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